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molecular formula C6H14O2 B3050542 Hexanediol CAS No. 26762-52-7

Hexanediol

Cat. No. B3050542
M. Wt: 118.17 g/mol
InChI Key: ACCCMOQWYVYDOT-UHFFFAOYSA-N
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Patent
US05561218

Procedure details

First, dimethyl terephthalate and 1,4-butanediol (the latter in an excess of 5-60, preferably 10-45, mol are reacted with one another at from 150° to 220° C. at from 0.7 to 1.5 bar for from 30 to 90, preferably from 40 to 70, minutes, transesterification taking place and the methanol formed, together with excess butanediol and small amounts of oligomeric and polymeric compounds and residual amounts of dimethyl terephthalate, being transferred with the vapors to a column into which a liquid residue containing dihydroxy compounds, as obtained, for example, in the distillation of 1,4-butanediol or 1,6-hexanediol, is simultaneously introduced. The composition of the residue is not subject per se to any particular restriction, provided that it is in liquid form and no compounds which interfere with the separation in the column are present. This is generally the case for the residues described, which are obtained from the distillation of butanediol and hexanediol.
[Compound]
Name
dihydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][OH:5].[CH2:7](O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13]>>[CH:4]([OH:5])([OH:13])[CH2:3][CH2:2][CH3:1].[CH:12]([OH:13])([OH:5])[CH2:11][CH2:10][CH2:9][CH2:8][CH3:7]

Inputs

Step One
Name
dihydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is simultaneously introduced
CUSTOM
Type
CUSTOM
Details
provided that it
CUSTOM
Type
CUSTOM
Details
no compounds which interfere with the separation in the column

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(O)O
Name
Type
product
Smiles
C(CCCCC)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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